N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide: is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide typically involves the coupling of an indole derivative with a chlorophenyl and methoxybenzamide moiety. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the reaction between the amine and carboxylic acid groups . The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential as a therapeutic agent. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .
Medicine: The compound is investigated for its potential use in drug development. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in materials science and catalysis .
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets in the body. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating specific signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
Comparison: N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide is unique due to the presence of the 2-chlorophenyl and 2-methoxybenzamide moieties, which confer distinct chemical and biological properties. Compared to other indole derivatives, this compound may exhibit different reactivity and biological activity profiles, making it a valuable addition to the library of indole-based compounds .
Properties
Molecular Formula |
C24H21ClN2O2 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C24H21ClN2O2/c1-29-23-13-7-4-10-18(23)24(28)27-15-19(16-8-2-5-11-21(16)25)20-14-26-22-12-6-3-9-17(20)22/h2-14,19,26H,15H2,1H3,(H,27,28) |
InChI Key |
RNMDUDXQCWOLJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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